Cas no 1935321-32-6 (1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one)

1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-[3-[5-(chloromethyl)-3-isoxazolyl]-1-azetidinyl]-
- 1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one
-
- インチ: 1S/C9H11ClN2O2/c1-6(13)12-4-7(5-12)9-2-8(3-10)14-11-9/h2,7H,3-5H2,1H3
- InChIKey: UHVLJCZSPOHLAO-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CC(C2C=C(CCl)ON=2)C1)C
1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-259834-1.0g |
1-{3-[5-(chloromethyl)-1,2-oxazol-3-yl]azetidin-1-yl}ethan-1-one |
1935321-32-6 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-259834-1g |
1-{3-[5-(chloromethyl)-1,2-oxazol-3-yl]azetidin-1-yl}ethan-1-one |
1935321-32-6 | 1g |
$0.0 | 2023-09-14 |
1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one 関連文献
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1935321-32-6 and Product Name: 1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one
The compound with the CAS number 1935321-32-6 and the product name 1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of functional groups such as the chloromethyl moiety and the oxazol ring suggests a high degree of reactivity and versatility, making it a valuable scaffold for further chemical modifications.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds due to their diverse biological activities. The 1,2-oxazole and azetidine rings are well-known for their role in medicinal chemistry, often serving as key structural elements in bioactive molecules. The specific arrangement of these rings in 1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one not only enhances its pharmacological potential but also opens up possibilities for designing molecules with tailored properties.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacophores. The chloromethyl group, for instance, can be easily modified through nucleophilic substitution reactions, allowing chemists to introduce various substituents and explore different chemical spaces. This flexibility is particularly valuable in drug discovery, where rapid and efficient synthesis of analogues is often required to optimize biological activity.
Recent studies have highlighted the importance of oxazole derivatives in the development of antimicrobial and anti-inflammatory agents. The oxazol ring in this compound contributes to its pharmacological profile by providing a scaffold that can interact with biological targets in a specific manner. Furthermore, the azetidine ring adds another layer of complexity, potentially influencing both the metabolic stability and binding affinity of the molecule.
The synthesis of 1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one involves multi-step organic transformations that showcase the synthetic prowess required to construct such intricate molecules. Key steps include cyclization reactions to form the heterocyclic rings and functional group interconversions to introduce the desired substituents. These synthetic strategies not only highlight the compound's complexity but also demonstrate its feasibility for large-scale production.
In terms of biological activity, preliminary studies suggest that this compound exhibits promising properties as an inhibitor of certain enzymatic pathways. The combination of the chloromethyl and oxazol moieties may contribute to its ability to disrupt target interactions, making it a candidate for further investigation in therapeutic contexts. Additionally, the presence of the ethanone group could influence solubility and bioavailability, factors that are critical for drug development.
The pharmaceutical industry has increasingly recognized the value of computational methods in accelerating drug discovery processes. Molecular modeling techniques can be employed to predict how 1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one interacts with biological targets at the molecular level. These simulations provide insights into binding affinities, metabolic pathways, and potential side effects, thereby guiding experimental design and optimizing lead compounds.
As research continues to evolve, new methodologies are being developed to enhance the efficiency of drug discovery pipelines. Advances in synthetic chemistry and biotechnology have made it possible to explore more complex molecular architectures with greater precision. The compound with CAS No. 1935321-32-6 exemplifies this progress by integrating multiple functional groups into a single scaffold that holds significant therapeutic promise.
The versatility of this molecule extends beyond its potential as an active pharmaceutical ingredient (API). It can also serve as a building block for libraries of derivatives that can be screened for various biological activities. This approach allows researchers to rapidly identify novel compounds with improved properties through high-throughput screening (HTS) techniques.
In conclusion, 1-{3-5-(chloromethyl)-1,2-oxazol-3-yiazetidin-l-y}ethan-l-one, represented by CAS No. 193532l -32 -6 , is a remarkable example of how structural complexity can be leveraged to develop pharmacologically relevant molecules. Its unique combination of functional groups positions it as a valuable asset in medicinal chemistry research. As our understanding of biological systems continues to grow , compounds like this one will play an increasingly important role in shaping future therapies .
1935321-32-6 (1-{3-5-(chloromethyl)-1,2-oxazol-3-ylazetidin-1-yl}ethan-1-one) 関連製品
- 42356-33-2(2-Propenoic acid, 3-cyano-, (2Z)-)
- 4583-76-0(3H-Indazol-3-one, 1-butyl-1,2-dihydro-)
- 1803914-07-9(6-(Aminomethyl)-3-nitro-2-(trifluoromethoxy)pyridine)
- 866010-39-1(5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)furan-3-ol)
- 91968-37-5(2-(1-phenylpropoxy)ethan-1-ol)
- 2034425-50-6(3-(2-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one)
- 1235048-42-6(3-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-1-[(4-methoxyphenyl)methyl]urea)
- 1821832-50-1(trans-N1,N1-dimethylcyclobutane-1,3-diamine)
- 91898-32-7(8-(tert-Butyldimethylsilyloxy)-1-octanol)
- 2169780-83-8(ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate)



